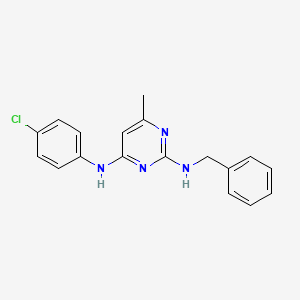![molecular formula C15H20N8O B5516532 (1S*,5R*)-3-(2-pyrazinyl)-6-[3-(1H-tetrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5516532.png)
(1S*,5R*)-3-(2-pyrazinyl)-6-[3-(1H-tetrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S*,5R*)-3-(2-pyrazinyl)-6-[3-(1H-tetrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane is a useful research compound. Its molecular formula is C15H20N8O and its molecular weight is 328.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.17600729 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Preparation and Catalytic Applications
- A study by Shirini et al. (2017) detailed the preparation of a new acidic ionic liquid, 1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen phosphate, which was characterized using FT-IR, NMR, and Mass analysis. This ionic liquid was used as a reusable catalyst for synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, highlighting its efficiency in producing biologically active compounds used in the pharmaceutical industry (Shirini, Safarpoor Nikoo Langarudi, & Daneshvar, 2017).
- Another study by Tahmassebi et al. (2011) utilized 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a mild and efficient catalyst for the synthesis of various tetrahydrobenzo[b]pyran derivatives through a one-pot, three-component condensation. This method was praised for its simple workup procedure, environmental friendliness, and high yields, showcasing the utility of DABCO in green chemistry applications (Tahmassebi, Bryson, & Binz, 2011).
Synthesis of Heterocyclic Compounds
- Research on the synthesis of spiro-1-pyrazolines by Lévai (2002) explored the cycloaddition of diazoalkanes to carbon-carbon double bonds, providing insight into the synthesis of important nitrogen-containing heterocyclic compounds with significant biological activities. This study contributed to drug research by developing various synthesis procedures for pyrazolines and related compounds (Lévai, 2002).
- Hamdi et al. (2005) focused on the 1,3-dipolar cycloaddition of 2-diazopropane to propargyl alcohols, leading to the formation of 3H-pyrazoles and cyclopropenyl alcohols. This study showcased the regioselective synthesis and provided a foundation for understanding the mechanisms behind the formation of these compounds, with applications in antibacterial studies (Hamdi, Dixneuf, & Khemiss, 2005).
Development of Biologically Active Compounds
- The work by Salem et al. (2004) highlighted the utility of 1-(2,4-dimethoxyphenyl)-3-aryl-2-propen-1-ones in preparing heterocyclic compounds with potential biological activities. This study emphasized the reactivity of these compounds as Michael acceptors under different conditions, leading to the synthesis of compounds with varied biological activities, including anticancer properties (Salem, Soliman, Smith, Mahmoud, & Azab, 2004).
Propiedades
IUPAC Name |
1-[(1S,5R)-3-pyrazin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-(tetrazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N8O/c24-15(3-6-22-11-18-19-20-22)23-9-12-1-2-13(23)10-21(8-12)14-7-16-4-5-17-14/h4-5,7,11-13H,1-3,6,8-10H2/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJYFWGGDZNIMV-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)CCN3C=NN=N3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)CCN3C=NN=N3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-acetyl-3-[(4-methoxyphenyl)diazenyl]-1H-indole](/img/structure/B5516450.png)
![N-(2-hydroxyphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5516455.png)



![S-[2-(4-methoxyphenyl)-2-oxoethyl] phenylthiocarbamate](/img/structure/B5516490.png)
![ethyl 4-[(2-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5516504.png)

![ETHENYL 2-{[3-CYANO-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE](/img/structure/B5516522.png)

![2-{4-[2-chloro-5-(methylthio)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5516529.png)

![8-fluoro-N-methyl-N-[3-(methylthio)benzyl]-2-quinolinecarboxamide](/img/structure/B5516552.png)

